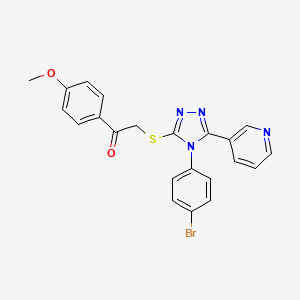

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Description

The compound 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a 1,2,4-triazole derivative characterized by a 4-bromophenyl group at position 4, a pyridin-3-yl substituent at position 5 of the triazole core, and a thioether-linked 4-methoxyphenylethanone moiety. Its molecular formula is C22H17BrN4O2S, with an average molecular weight of 481.36 g/mol.

Properties

IUPAC Name |

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O2S/c1-29-19-10-4-15(5-11-19)20(28)14-30-22-26-25-21(16-3-2-12-24-13-16)27(22)18-8-6-17(23)7-9-18/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNENBRSPBRZGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477330-83-9 | |

| Record name | 2-((4-(4-BR-PH)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-MEO-PH)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Attachment of the Pyridinyl Group: This can be done through a coupling reaction, such as the Suzuki or Heck reaction, using palladium catalysts.

Formation of the Thioether Linkage: This involves the reaction of a thiol with an appropriate electrophile, such as an alkyl halide.

Introduction of the Methoxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction using methoxybenzene and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested for their efficacy against various bacterial strains. The presence of the pyridine and bromophenyl groups in this compound may enhance its antimicrobial activity through synergistic effects. Research shows that similar compounds have demonstrated activity against resistant strains of bacteria, making them valuable in the fight against antibiotic resistance .

Anticancer Properties

Triazole derivatives are also being explored for their anticancer potential. A study focusing on related compounds revealed that they could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific structure of the compound may allow for targeted action against cancer cells while minimizing effects on normal cells. Molecular docking studies have suggested that the compound can effectively bind to specific targets involved in cancer progression .

Fungal Inhibition

The triazole group is well-known for its antifungal properties. Compounds similar to 2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone have been tested against fungal pathogens, showing promising results. This makes it a candidate for further development as a therapeutic agent against fungal infections .

Material Science

In addition to biological applications, this compound may find utility in material science as a precursor for synthesizing novel polymers or nanomaterials. The functional groups present can be utilized to modify surface properties or enhance the stability of materials under various conditions. Research into similar compounds has shown their potential in developing advanced materials with specific electrical or thermal properties .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules investigated the antimicrobial properties of triazole derivatives, including those structurally related to the compound . The results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the triazole structure can enhance antibacterial activity .

Case Study 2: Anticancer Mechanism

Research published in Journal of Medicinal Chemistry explored the anticancer mechanisms of triazole-containing compounds. It was found that these compounds could inhibit key signaling pathways involved in cell proliferation and survival, offering insights into their potential use as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The triazole ring is known to interact with various biological targets, and the presence of bromophenyl and pyridinyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Electronic Effects

Steric and Lipophilic Effects

- 4-Methylphenyl () and 4-tert-butylbenzyl () substituents increase steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- The methoxy group in the target compound balances hydrophilicity and bioavailability better than purely hydrophobic groups (e.g., tert-butyl) .

Biological Activity

The compound 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

- Chemical Name : this compound

- CAS Number : 477329-12-7

- Molecular Formula : C22H18BrN5OS

- Molecular Weight : 480.3802 g/mol

- SMILES Notation : O=C(Nc1cccc(c1)C)CSc1nnc(n1c1ccc(cc1)Br)c1cccnc1

Anticancer Activity

Research has shown that derivatives of triazoles exhibit significant anticancer properties. For instance, studies involving related compounds have indicated that certain triazole derivatives can inhibit the proliferation of cancer cells.

Case Study: HepG2 Cell Line

In a study assessing the anticancer effects of various triazole derivatives, compounds were screened against the HepG2 liver cancer cell line using the MTT assay. The results indicated that some derivatives exhibited IC50 values as low as 13.004 µg/mL, demonstrating potent anti-proliferative activity. The order of activity was noted as follows:

| Compound | IC50 (µg/mL) |

|---|---|

| 6d | 13.004 |

| 6b | 15.000 |

| 6f | 20.000 |

| 6a | 25.000 |

| 6e | 28.399 |

The presence of electron-donating groups significantly enhanced the anti-proliferative activity of the compounds studied .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. A range of studies indicates that these compounds can exhibit antibacterial and antifungal activities.

Example Findings

In a comprehensive review of triazole derivatives, it was reported that certain compounds demonstrated effective antibacterial action against various pathogenic bacteria, outperforming standard antibiotics in some cases .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for designing more effective compounds. The presence and position of substituents on the aromatic rings significantly influence biological activity.

Key Observations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.